3a-(fluoromethyl)octahydro-1H-isoindole
CAS No.: 2098096-53-6
Cat. No.: VC3131098
Molecular Formula: C9H16FN
Molecular Weight: 157.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098096-53-6 |
|---|---|
| Molecular Formula | C9H16FN |
| Molecular Weight | 157.23 g/mol |
| IUPAC Name | 7a-(fluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole |
| Standard InChI | InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2 |
| Standard InChI Key | BKDBMUOIJGQRCE-UHFFFAOYSA-N |
| SMILES | C1CCC2(CNCC2C1)CF |
| Canonical SMILES | C1CCC2(CNCC2C1)CF |
Introduction
Chemical Structure and Properties
Structural Characteristics
3a-(Fluoromethyl)octahydro-1H-isoindole features a bicyclic framework with a fluoromethyl group (CH₂F) at the 3a bridgehead position. This compound belongs to the broader class of saturated isoindoles, similar to the reported 3a-(trifluoromethyl)-octahydro-1H-isoindole. The key difference is the presence of a monofluorinated methyl group rather than a trifluoromethyl moiety.
The octahydro designation indicates complete saturation of the basic isoindole framework, resulting in a conformationally constrained bicyclic system. This structural rigidity can influence molecular recognition when the compound interacts with biological targets.
Physical and Chemical Properties
Based on structural analysis and comparison with analogous compounds, the following properties can be predicted for 3a-(fluoromethyl)octahydro-1H-isoindole:
Table 1: Predicted Physicochemical Properties of 3a-(Fluoromethyl)octahydro-1H-isoindole
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₉H₁₄FN | Structure analysis |
| Molecular Weight | 155.22 g/mol | Calculated from formula |
| State at Room Temperature | Solid | Based on similar octahydroisoindoles |
| Log P | 1.2-1.8 | Estimated from related structures |
| Solubility | Moderately soluble in organic solvents; limited water solubility | Based on similar fluorinated heterocycles |
| pKa (NH) | Approximately 8-9 | Comparable to other isoindolines |
The fluoromethyl group introduces distinct electronic and steric properties compared to the trifluoromethyl group found in related compounds. The C-F bond creates a dipole moment that can influence intermolecular interactions, potentially affecting crystal packing, solubility, and biological target binding.
Comparison with Related Compounds
Structural Comparison
The table below compares 3a-(fluoromethyl)octahydro-1H-isoindole with structurally related compounds identified in the literature:
Table 2: Structural Comparison of 3a-(Fluoromethyl)octahydro-1H-isoindole with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3a-(Fluoromethyl)octahydro-1H-isoindole | C₉H₁₄FN | 155.22 g/mol | Monofluorinated methyl at 3a position |
| 3A-(Trifluoromethyl)-octahydro-1H-isoindole | C₉H₁₄F₃N | 193.21 g/mol | Trifluoromethyl group at 3a position |
| 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole | C₉H₁₄F₃N | 193.21 g/mol | Trifluoromethyl group at 7a position |
| 2-[2-(Trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole | C₁₄H₁₇F₃N₂ | 270.29 g/mol | Trifluoromethylpyridinyl substituent at N-2 position |
Electronic and Steric Differences
The monofluorinated methyl group in 3a-(fluoromethyl)octahydro-1H-isoindole would exhibit different electronic properties compared to the trifluoromethyl groups in related compounds. Specific differences include:
-
Reduced electron-withdrawing effect compared to CF₃ groups
-
Different dipole moment magnitude and orientation
-
Altered hydrogen bonding capabilities
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Modified steric bulk and conformational preferences
These distinctions could significantly impact how the molecule interacts with biological targets, potentially leading to different pharmacological profiles compared to its trifluoromethylated counterparts.
| Potential Activity | Mechanistic Rationale | Basis of Prediction |
|---|---|---|
| Neuroprotective Effects | Possible modulation of neuroreceptors or enzymes involved in neurodegenerative pathways | Isoindole derivatives have shown neuroprotective properties |
| Anticancer Activity | Potential inhibition of cell proliferation pathways | Related isoindole structures demonstrate anticancer effects |
| Anti-inflammatory Properties | Possible interaction with inflammatory mediators | Fluorinated heterocycles often exhibit anti-inflammatory activity |
| Metabolic Enzyme Inhibition | Potential binding to enzyme active sites | The rigid bicyclic structure combined with the fluoromethyl group could enable specific enzyme interactions |
Advantages of Fluorine Incorporation
Analytical Characterization
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H NMR | Characteristic fluoromethyl doublet (²JH-F coupling); complex multiplets for the saturated bicyclic system |
| ¹⁹F NMR | Single resonance for the fluoromethyl group with characteristic coupling patterns |
| ¹³C NMR | Doublet for fluoromethyl carbon (¹JC-F ~160-170 Hz); characteristic chemical shifts for bridgehead carbons |
| Mass Spectrometry | Molecular ion peak at m/z 155; characteristic fragmentation patterns including loss of HF |
| IR Spectroscopy | C-F stretching band (~1000-1100 cm⁻¹); N-H stretching (~3300-3400 cm⁻¹) |
These spectroscopic features would be essential for structural confirmation and purity assessment of synthesized material.
Research Directions and Future Prospects
Synthesis Optimization
Future research efforts should focus on developing efficient synthetic routes to 3a-(fluoromethyl)octahydro-1H-isoindole with:
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Stereocontrolled introduction of the fluoromethyl group
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Scalable procedures suitable for larger-scale production
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Environmentally benign conditions minimizing toxic reagents and waste
The approaches used for trifluoromethylated isoindoles could serve as starting points, with appropriate modifications to account for the different reactivity of monofluorinated versus trifluorinated intermediates.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies comparing 3a-(fluoromethyl)octahydro-1H-isoindole with related compounds would provide valuable insights into:
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The effect of fluorine count (mono vs. tri) on biological activity
-
The importance of fluorine positioning within the isoindole scaffold
-
Stereochemical requirements for optimal biological target engagement
Such studies could build upon existing knowledge of isoindole pharmacology while exploring the unique properties introduced by the fluoromethyl substituent.
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